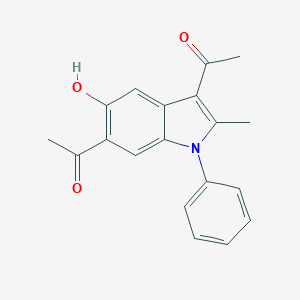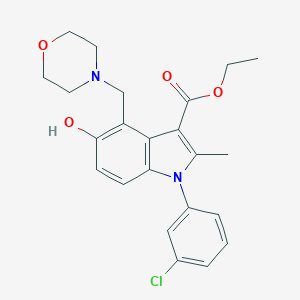
N-(2-acetylphenyl)-2,4-dichlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-acetylphenyl)-2,4-dichlorobenzamide, commonly known as acetochlor, is a pre-emergent herbicide used to control weeds in various crops. It was first introduced in 1994 and has since become popular due to its effectiveness and low toxicity. Acetochlor is a member of the chloroacetamide family of herbicides and is known for its broad-spectrum activity against annual grasses and broadleaf weeds.
作用機序
Acetochlor works by inhibiting the synthesis of lipids in the target weed. It interferes with the synthesis of very-long-chain fatty acids (VLCFAs) that are essential for the growth and development of plants. This leads to the death of the weed before it emerges from the soil.
Biochemical and Physiological Effects
Acetochlor is known to have low toxicity to mammals, birds, and aquatic organisms. It is rapidly metabolized in the liver and excreted through urine and feces. However, it can cause skin and eye irritation if it comes into contact with the skin or eyes.
実験室実験の利点と制限
Acetochlor is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. Its broad-spectrum activity and low toxicity make it an ideal candidate for such experiments. However, its effectiveness can be affected by factors like soil type, temperature, and moisture content.
将来の方向性
There are several future directions for research on acetochlor. One area of interest is the development of new formulations and delivery systems that improve its efficacy and reduce its environmental impact. Another area of research is the study of its impact on non-target organisms like bees and other pollinators. Finally, there is a need for more research on the development of acetochlor-resistant weeds and the mechanisms underlying resistance.
合成法
The synthesis of acetochlor involves the reaction of 2,4-dichlorobenzoyl chloride with N-acetyl-2-aminophenol in the presence of a base. The resulting product is a yellow crystalline solid that is soluble in organic solvents like acetone, chloroform, and ethyl acetate.
科学的研究の応用
Acetochlor has been extensively studied for its use in weed control in various crops like corn, soybeans, cotton, and peanuts. It has been found to be effective in controlling weeds like barnyardgrass, foxtail, and pigweed. Acetochlor is also used in combination with other herbicides to improve its efficacy and reduce the risk of resistance.
特性
分子式 |
C15H11Cl2NO2 |
|---|---|
分子量 |
308.2 g/mol |
IUPAC名 |
N-(2-acetylphenyl)-2,4-dichlorobenzamide |
InChI |
InChI=1S/C15H11Cl2NO2/c1-9(19)11-4-2-3-5-14(11)18-15(20)12-7-6-10(16)8-13(12)17/h2-8H,1H3,(H,18,20) |
InChIキー |
VWDBAUPZDUJMIH-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[5-(allyloxy)-2-methyl-1-phenyl-1H-indol-3-yl]ethanone](/img/structure/B271416.png)


![[(1-Ethyl-2-methyl-3-acetyl-1H-indole-5-yl)oxy]acetonitrile](/img/structure/B271419.png)

![ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B271426.png)

![1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone](/img/structure/B271430.png)

![3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271436.png)

![4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile](/img/structure/B271458.png)
![1-Amino-6-(4-chlorophenyl)-2,7-diethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271461.png)
![1-Amino-2,7-diethyl-6-(4-methylphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271462.png)